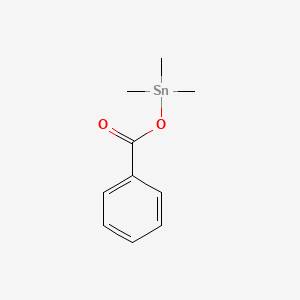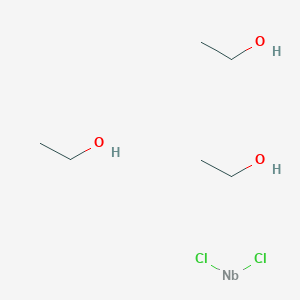
Ethanol--dichloroniobium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol–dichloroniobium (3/1) is a coordination compound consisting of ethanol and dichloroniobium in a 3:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as:
NbCl5+3C2H5OH→NbCl2(C2H5O)3+2HCl
Industrial Production Methods: Industrial production of ethanol–dichloroniobium (3/1) involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol–dichloroniobium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Ligand exchange reactions where ethanol ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like tetrahydrofuran or dichloromethane.
Major Products:
Oxidation: Higher oxidation state niobium compounds.
Reduction: Lower oxidation state niobium compounds.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Ethanol–dichloroniobium (3/1) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.
Mecanismo De Acción
The mechanism of action of ethanol–dichloroniobium (3/1) involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:
Coordination to substrates: Enhancing reactivity and selectivity in catalytic processes.
Electron transfer: Mediating redox reactions through electron transfer mechanisms.
Comparación Con Compuestos Similares
Ethanol–dichlorotantalum (3/1): Similar in structure but with tantalum instead of niobium.
Ethanol–dichlorovanadium (3/1): Similar in structure but with vanadium instead of niobium.
Uniqueness: Ethanol–dichloroniobium (3/1) is unique due to its specific coordination chemistry and the properties imparted by niobium. Compared to its tantalum and vanadium analogs, it exhibits different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
5753-99-1 |
|---|---|
Fórmula molecular |
C6H18Cl2NbO3 |
Peso molecular |
302.01 g/mol |
Nombre IUPAC |
dichloroniobium;ethanol |
InChI |
InChI=1S/3C2H6O.2ClH.Nb/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
GZHSAAWIJPEJBP-UHFFFAOYSA-L |
SMILES canónico |
CCO.CCO.CCO.Cl[Nb]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



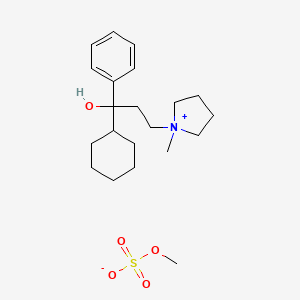
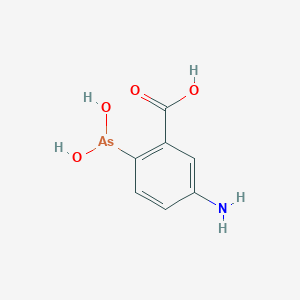
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
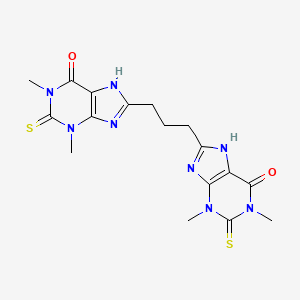
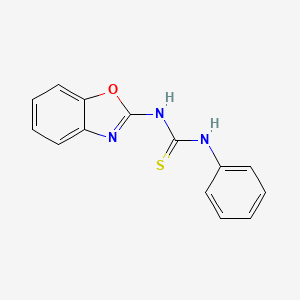

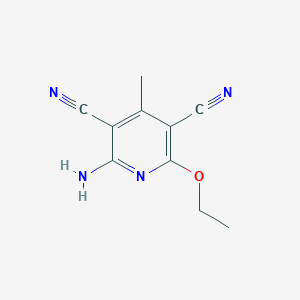
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)


